molecular formula C10H20N2O4S2 B2515232 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide CAS No. 2034305-00-3

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide

Cat. No. B2515232
CAS RN: 2034305-00-3
M. Wt: 296.4
InChI Key: QMABLKNXUVXECY-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide, also known as SA-4503, is a selective sigma-1 receptor agonist. It was first synthesized in 1995 by researchers at Dainippon Pharmaceutical Co., Ltd. SA-4503 has shown potential in various scientific research applications due to its unique mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Detonation Properties and Stability Studies

The compound, being a derivative of bicyclo [3.2.1]octane, has been studied for its detonation properties and stability . Theoretical methods have been used to design and study a series of nitro group and aza nitrogen atom derivatives based on bicyclo [3.2.1]octane . The geometric structure calculations were performed at various levels . The results show that density and detonation properties increase with the increasing number of nitro groups and aza nitrogen atoms .

High Energy Density Compounds (HEDCs)

The compound has potential applications in the development of new High Energy Density Compounds (HEDCs) . These are used in military, national defense, and civil applications . The compound’s unique structure and properties make it a potential candidate for HEDCs .

Synthetic Intermediate in Total Synthesis

The 2-azabicyclo [3.2.1]octane core of the compound has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .

Drug Discovery

2-Azabicyclo [3.2.1]octanes, which include the compound , are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been gaining significant interest due to its synthetic and pharmacological potential .

Biomass Valorization

The compound has potential applications in the valorization of biomass-derived compounds through photochemical transformations .

Palladium-Catalyzed Reactions

The compound is also being studied for its potential in palladium-catalyzed reactions .

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-3-18(15,16)11-8-6-9-4-5-10(7-8)12(9)17(2,13)14/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABLKNXUVXECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC2CCC(C1)N2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide

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